molecular formula C9H10ClNO3 B11891473 Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate CAS No. 1346707-67-2

Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate

Cat. No.: B11891473
CAS No.: 1346707-67-2
M. Wt: 215.63 g/mol
InChI Key: ZMBODTCFEJBJJU-UHFFFAOYSA-N
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Description

Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

The synthesis of Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1346707-67-2

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 3-(4-chloropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C9H10ClNO3/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3

InChI Key

ZMBODTCFEJBJJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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